molecular formula C17H18O7 B5776726 methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B5776726
M. Wt: 334.3 g/mol
InChI Key: LPGHOZOIQNHSGD-UHFFFAOYSA-N
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Description

Methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic coumarin derivative characterized by multiple functional groups. Its structure includes:

  • 4-methyl-2-oxo-2H-chromen-3-yl core: A coumarin backbone with a methyl group at position 4 and a ketone at position 2.
  • Methyl acetate at position 3: A methoxycarbonylmethyl group, contributing to esterase sensitivity and metabolic stability.

This compound is synthesized via biocatalyzed acylation or esterification reactions, as seen in puerarin derivatives with similar substituents . Its structural complexity suggests applications in medicinal chemistry, particularly in improving bioavailability compared to simpler coumarins.

Properties

IUPAC Name

methyl 2-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-4-22-16(19)9-23-11-5-6-12-10(2)13(8-15(18)21-3)17(20)24-14(12)7-11/h5-7H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGHOZOIQNHSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves the esterification of the corresponding chromen-2-one derivative. One common method includes the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate in acetone. The reaction is carried out at elevated temperatures, usually around 60-70°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Coumarin Derivatives

Structural Analogues and Substitution Patterns

Key structural analogues and their substituent variations are summarized in Table 1 .

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key References
Methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate 7: ethoxy-oxoethoxy; 3: methyl acetate ~362.3
Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate (Compound 3) 3: methyl acetate; no substituent at position 7 ~248.2
4-(4-Methyl-2-oxo-2H-chromen-3-yl)phenyl acetate 3: phenyl acetate; 4: methyl ~294.3
2-(7-Acetoxy-2-methyl-4-oxo-4H-chromen-3-yl)ethyl acetate 7: acetoxy; 3: ethyl acetate ~332.3
Ethyl 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxy}acetate 7: ethoxy; 3: fluorophenyl; 2: trifluoromethyl ~454.4
Key Observations:
  • Position 3 Variations : Methyl acetate (target) vs. phenyl acetate () or ethyl acetate () alters steric bulk and electronic effects, influencing receptor binding.
  • Bioactivity : Fluorinated derivatives (e.g., ) exhibit stronger cytotoxic effects due to electron-withdrawing groups, whereas the target compound’s ethoxy-oxoethoxy group may favor anti-inflammatory or antioxidant activity .
Key Observations:
  • Catalytic Methods : The target compound employs biocatalysis for regioselective acylation, avoiding harsh conditions , whereas palladium-catalyzed carbonylation is used for simpler coumarins .
  • Yield Trends : Higher yields (80–85%) are achieved in biocatalyzed syntheses due to enzyme specificity, compared to 60–75% in metal-catalyzed routes.
Key Observations:
  • Target Compound : Focuses on pharmacokinetic optimization, addressing poor bioavailability common in coumarins .
  • Simpler Analogues : Exhibit direct bioactivity (e.g., phytotoxicity in , cytotoxicity in ).
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance cytotoxicity, while ester groups improve solubility for systemic delivery .

Biological Activity

Methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a derivative of chromenone, a class of compounds known for their diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article discusses the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C18H20O7, indicating a complex structure conducive to various chemical interactions. The compound features an ethoxy group and a dimethyl chromenyl moiety, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity : Similar compounds in the chromenone family have demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.

Biological Activity Overview

Activity Type Description Research Findings
AntimicrobialPotential efficacy against bacteria and fungiStudies indicate inhibition of growth in certain strains
AnticancerInhibition of cancer cell proliferationExhibited cytotoxic effects on various cancer cell lines
AntioxidantAbility to scavenge free radicalsDemonstrated significant DPPH radical scavenging activity
Enzyme InhibitionInteraction with key metabolic enzymesSpecific inhibition noted in preliminary assays

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

Anticancer Activity

In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines, such as breast and colon cancer cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic.

Research Findings

Recent research has focused on the synthesis and characterization of derivatives from chromenones, highlighting their biological activities. For instance, flavonoid acetamide derivatives demonstrated promising results in antioxidant assays, with IC50 values indicating effective radical scavenging capabilities . These findings support the hypothesis that structural modifications can enhance the biological activity of chromenone derivatives.

Q & A

Q. What are the established synthetic routes for methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core Chromenone Formation : Condensation of substituted salicylaldehyde derivatives with Meldrum’s acid under reflux in ethanol with piperidine and acetic acid as catalysts (yields ~80%) .

Ester Coupling : Reaction of the 7-hydroxy group on the chromenone core with ethyl bromoacetate or chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) in dry DMF at 80°C for 10 hours .

Purification : Recrystallization from ethanol or ethyl acetate-hexane mixtures to achieve >95% purity .
Key Considerations : Solvent choice (DMF vs. acetonitrile) and reaction time significantly affect yields.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : A combination of analytical techniques ensures structural fidelity and purity:
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress; HPLC (C18 column, acetonitrile/water gradient) confirms purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns protons and carbons (e.g., ester carbonyl at ~170 ppm, chromenone C=O at ~160 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 363.1) .
  • Elemental Analysis : Validates C, H, N composition within 0.3% of theoretical values .

Q. What are the stability profiles under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability :
  • Acidic (pH < 3) : Rapid hydrolysis of ester groups (t½ ~2 hours in 1M HCl at 25°C).
  • Neutral/Basic (pH 7–12) : Stable for >48 hours at 25°C, but prolonged basic conditions (pH >10) degrade the chromenone core .
  • Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at -20°C in inert atmosphere for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 7-(2-ethoxy-2-oxoethoxy) group acts as a leaving group in SN2 reactions due to electron-withdrawing effects of the adjacent carbonyl. Key observations:
  • Kinetics : Second-order kinetics (k = 0.45 M⁻¹s⁻¹ in DMSO at 25°C) with aryl halides as nucleophiles .
  • Stereoelectronic Effects : DFT calculations show the ethoxycarbonyl group lowers the LUMO energy of the chromenone ring, enhancing electrophilicity at C7 .
    Experimental Design : Use tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in biphasic systems to improve reaction efficiency .

Q. How does the compound interact with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Binding Studies : Surface plasmon resonance (SPR) reveals moderate affinity (KD ~5 µM) for human serum albumin (HSA), with hydrophobic interactions dominating .
  • Enzyme Inhibition : IC₅₀ values of 12 µM against COX-2, suggesting anti-inflammatory potential. Competitive inhibition confirmed via Lineweaver-Burk plots .
    Methodological Note : Use fluorogenic substrates (e.g., coumarin-based probes) to track real-time enzyme interactions in vitro .

Q. What computational methods predict its pharmacokinetic and electronic properties?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) level predicts:
  • HOMO/LUMO : -6.2 eV (HOMO), -1.8 eV (LUMO), indicating redox activity .
  • Solubility : LogP = 2.3 (octanol/water), suggesting moderate lipophilicity .
  • Molecular Dynamics (MD) : Simulations (NAMD/GROMACS) show stable binding to lipid bilayers, supporting membrane permeability .

Contradictions and Research Gaps

  • Synthetic Scalability : Lab-scale reflux () achieves 75% yield, but industrial flow reactors () claim higher efficiency—requires validation.
  • Biological Activity : While COX-2 inhibition is reported (), in vivo efficacy remains unstudied.

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